(R)-benzyl 2-amino-3,3-dimethylbutanoate
Description
(R)-Benzyl 2-amino-3,3-dimethylbutanoate is a chiral ester derivative featuring a benzyl-protected amino acid backbone. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol (calculated). The compound’s stereochemistry at the α-carbon (R-configuration) and the bulky 3,3-dimethylbutanoate moiety make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals.
The benzyl ester group enhances lipophilicity and stability compared to simpler alkyl esters, making it advantageous for applications requiring controlled release or protection of the amino group during synthetic steps.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-3,3-dimethylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 |
InChI Key |
CFEYNMWFKQPQMR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl (R)-2-Amino-3,3-Dimethylbutanoate
Discussion: The ethyl ester analog shares the same amino acid core but lacks the benzyl group’s aromaticity and bulk. However, the benzyl ester’s higher molecular weight and hydrophobicity make it preferable for applications requiring prolonged stability or membrane permeability, such as prodrug design .
Amide Derivatives: (2R)- and (2S)-2-Amino-3,3-Dimethyl-N-(Phenylmethyl)butanamide
Discussion: Replacing the ester with an amide group (e.g., (2R)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide) increases hydrolytic stability, making these derivatives suitable for environments requiring prolonged shelf-life or aqueous solubility. However, the ester’s lower steric demand and ease of deprotection under mild conditions (e.g., hydrogenolysis) favor its use in stepwise syntheses .
Hydrochloride Salt: Benzyl 2-Amino-3,3-Dimethylbutanoate Hydrochloride
Discussion :
The hydrochloride salt form improves water solubility, facilitating purification and formulation in pharmaceutical contexts. However, the free base’s neutrality may be preferred in organic solvents for reactions like esterifications or cross-couplings .
N,O-Bidentate Directing Group Analogs
Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight the role of functional groups in directing metal-catalyzed C–H bond activations. While the (R)-benzyl ester lacks an N,O-bidentate motif, its benzyl group could stabilize transition metals in catalytic cycles, albeit less effectively than specialized directing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
